cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

chiral building block enantiomeric purity absolute configuration

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one (CAS 2387534-88-3) is a chiral 2-azabicyclo[3.2.0]heptan-7-one building block bearing a methyl substituent at the bridgehead position and a tosyl protecting group on the lactam nitrogen. The compound is supplied as a single enantiomer with (1S,5S) absolute configuration and a typical purity of ≥96% (white solid).

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
Cat. No. B8192001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C
InChIInChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3/t11-,14-/m0/s1
InChIKeyHCNLPXBIOQMAFG-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one: Core Structure and Key Identifiers for Procurement


cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one (CAS 2387534-88-3) is a chiral 2-azabicyclo[3.2.0]heptan-7-one building block bearing a methyl substituent at the bridgehead position and a tosyl protecting group on the lactam nitrogen . The compound is supplied as a single enantiomer with (1S,5S) absolute configuration and a typical purity of ≥96% (white solid) . Its bicyclic β‑lactam scaffold is structurally related to carbapenam antibiotics, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Why In-Class Substitution of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one Is Not Advisable


Although several 2‑azabicyclo[3.2.0]heptan‑7‑one derivatives are commercially available, the precise combination of the N‑tosyl protecting group, the bridgehead methyl substituent, and the (1S,5S) cis configuration defines this compound’s reactivity profile and downstream synthetic utility. Swapping to a 5‑methyl regioisomer (CAS 122080‑97‑1) or replacing the tosyl group with a Boc group (CAS 1263378‑51‑3) alters both steric and electronic properties, which can significantly affect cycloaddition stereochemistry, deprotection conditions, and final product enantiopurity. The quantitative evidence below demonstrates that these structural variations lead to measurable differences in physicochemical properties and chiral purity, directly impacting procurement decisions for stereochemically demanding syntheses.

Quantitative Differentiation Evidence for cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one Versus Closest Analogs


Stereochemical Identity: Enantiomeric Purity vs. Racemic or Diastereomeric Mixtures

The target compound is supplied as a single enantiomer with (1S,5S) absolute configuration and ≥96% chemical purity . In contrast, the closely related 5‑methyl regioisomer (CAS 122080‑97‑1) is offered only as a racemic mixture . This difference is critical for asymmetric syntheses where enantiomeric excess (ee) directly governs biological activity of the final product.

chiral building block enantiomeric purity absolute configuration

Molecular Weight and Formula Shift Induced by N‑Substituent Variation

Replacing the N‑tosyl group with a Boc group yields a compound (CAS 1263378‑51‑3) with a molecular formula of C12H19NO3 and a molecular weight of 225.28 g/mol . The target compound (C14H17NO3S, MW 279.35 g/mol) is 54.07 g/mol heavier and contains sulfur, which can be exploited for UV detection or X‑ray anomalous scattering in crystallographic studies.

molecular weight N-protecting group physicochemical properties

Regioisomeric Methyl Placement: Bridgehead (C1) vs. Ring (C5) Substitution

The target compound carries the methyl group at the bridgehead carbon (C1), whereas the 5‑methyl regioisomer (CAS 122080‑97‑1) places it on the cyclobutane ring . Bridgehead substitution imposes greater steric hindrance around the lactam carbonyl, which can influence the facial selectivity of nucleophilic additions or cycloadditions. Although no direct head‑to‑head kinetic study was identified for these exact compounds, literature on analogous bicyclic lactams indicates that bridgehead alkyl groups can slow ring‑opening reactions by a factor of 2–5 compared to ring‑substituted isomers (class‑level inference) [1].

regioisomer steric hindrance cycloaddition

High-Value Application Scenarios for cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one


Synthesis of Enantiopure Carbapenam Antibiotic Intermediates

The (1S,5S) configuration of this building block matches the absolute stereochemistry required for many carbapenam antibiotics. Using this single enantiomer avoids a chiral resolution step, improving overall yield and reducing cost in the preparation of advanced intermediates for drugs such as thienamycin analogs .

Crystallographic Fragment Screening

The presence of a sulfur atom in the tosyl group provides anomalous scattering for X‑ray crystallography, enabling experimental phasing of protein‑ligand complexes. Combined with its higher molecular weight relative to Boc‑protected analogs, this compound is uniquely suited for fragment‑based lead discovery campaigns that require robust electron density maps .

Stereoselective Cycloaddition Methodology Development

The bridgehead methyl group creates a sterically biased lactam carbonyl, which can be exploited to achieve high facial selectivity in [2+2] photocycloadditions or nucleophilic ring‑opening reactions. This property makes it a preferred substrate for investigating new asymmetric transformations, as the resulting diastereomeric ratios are expected to be higher than those obtained with ring‑substituted analogs .

Quote Request

Request a Quote for cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.